![molecular formula C16H21NO3 B5917349 4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, also known as BAPTA-AM, is a calcium chelator that has gained significant attention in scientific research. It is a cell-permeable molecule that binds to calcium ions, which makes it an essential tool for studying calcium signaling pathways in cells.
Mecanismo De Acción
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one binds to calcium ions, which prevents them from binding to calcium-binding proteins. This results in the inhibition of calcium signaling pathways in cells. This compound is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, neurotransmitter release, and insulin secretion. This compound has also been shown to induce apoptosis in cancer cells by inhibiting calcium-dependent processes that are essential for cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. It is a reversible calcium chelator, which makes it an ideal tool for studying calcium signaling pathways in cells. It is also cell-permeable, which allows it to penetrate cell membranes and interact with intracellular calcium stores. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it must be used immediately after synthesis. It is also sensitive to light and temperature, which can affect its stability and efficacy.
Direcciones Futuras
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several potential future directions in scientific research. It can be used to study the role of calcium signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. It can also be used to develop new therapies that target calcium signaling pathways in cells. Additionally, future research can focus on developing new calcium chelators that have improved stability and efficacy compared to this compound.
Conclusion
This compound is a calcium chelator that has significant applications in scientific research. It is an essential tool for studying calcium signaling pathways in cells and has several biochemical and physiological effects. While it has some limitations for lab experiments, it has several potential future directions in scientific research. This compound is a valuable tool for understanding the role of calcium signaling in various cellular processes and diseases.
Métodos De Síntesis
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is synthesized by reacting BAPTA with N,N-dimethylformamide dimethyl acetal. The reaction produces this compound, which is a cell-permeable form of BAPTA. The synthesis method is well-established and has been used extensively in scientific research.
Aplicaciones Científicas De Investigación
4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is widely used in scientific research as a calcium chelator. It is an essential tool for studying calcium signaling pathways in cells. Calcium signaling is a critical process that regulates various cellular functions, including gene expression, cell division, and apoptosis. This compound is used to study the role of calcium signaling in these cellular processes.
Propiedades
IUPAC Name |
4-butyl-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-11-9-15(19)20-16-12(11)7-8-14(18)13(16)10-17(2)3/h7-9,18H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSUVMDVWQVBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
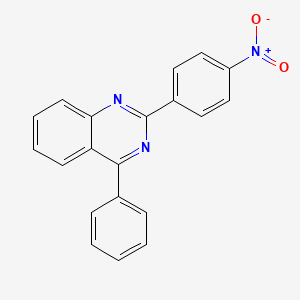
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)
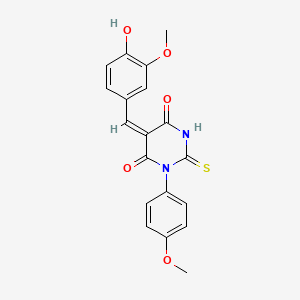
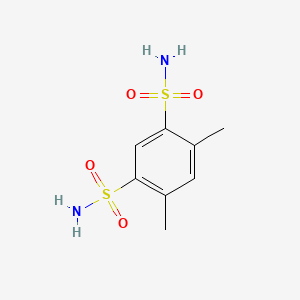
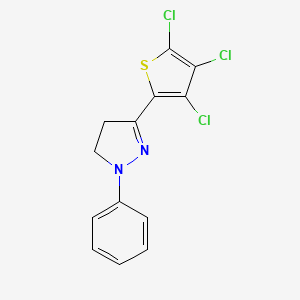
![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
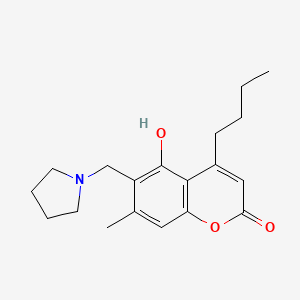
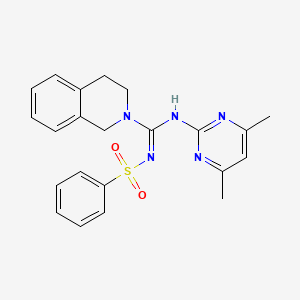
![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)
![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)